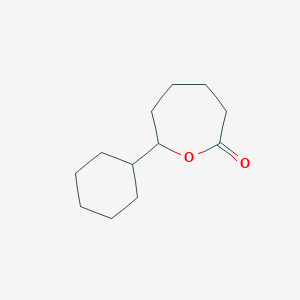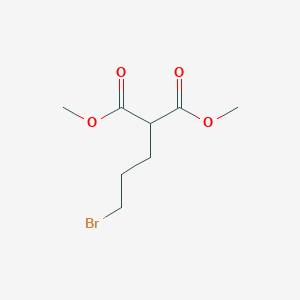
Dimethyl (3-bromopropyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (3-bromopropyl)propanedioate is an organic compound with the molecular formula C8H13BrO4. It is a derivative of propanedioate, featuring a bromine atom attached to a three-carbon chain, which is further connected to a propanedioate moiety. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl (3-bromopropyl)propanedioate can be synthesized through the alkylation of dimethyl propanedioate with 1,3-dibromopropane. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion of dimethyl propanedioate, which then undergoes nucleophilic substitution with 1,3-dibromopropane .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
Dimethyl (3-bromopropyl)propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under basic conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in tert-butanol are often used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.
Major Products
Nucleophilic Substitution: Products include substituted propanedioates with various functional groups replacing the bromine atom.
Elimination Reactions: Alkenes are the primary products.
Hydrolysis: The major products are dimethyl propanedioate and 3-bromopropanoic acid.
科学的研究の応用
Dimethyl (3-bromopropyl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used to study enzyme mechanisms and metabolic pathways involving ester and bromine-containing substrates.
作用機序
The mechanism of action of dimethyl (3-bromopropyl)propanedioate depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
Dimethyl propanedioate: Lacks the bromine atom and is less reactive in nucleophilic substitution reactions.
Diethyl (3-bromopropyl)propanedioate: Similar structure but with ethyl ester groups instead of methyl, affecting its reactivity and solubility.
Dimethyl (2-bromopropyl)propanedioate: The bromine atom is positioned differently, leading to variations in reactivity and the types of reactions it undergoes.
Uniqueness
Dimethyl (3-bromopropyl)propanedioate is unique due to the presence of the bromine atom on a three-carbon chain, which provides specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
29554-48-1 |
|---|---|
分子式 |
C8H13BrO4 |
分子量 |
253.09 g/mol |
IUPAC名 |
dimethyl 2-(3-bromopropyl)propanedioate |
InChI |
InChI=1S/C8H13BrO4/c1-12-7(10)6(4-3-5-9)8(11)13-2/h6H,3-5H2,1-2H3 |
InChIキー |
ZCOYNMAUTASHKT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCCBr)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


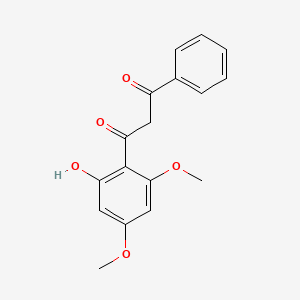
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
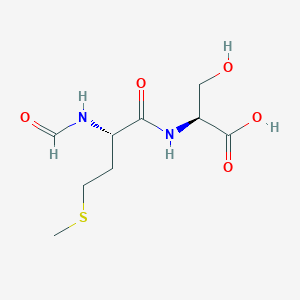
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
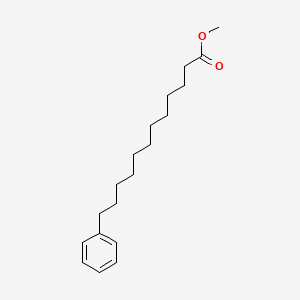
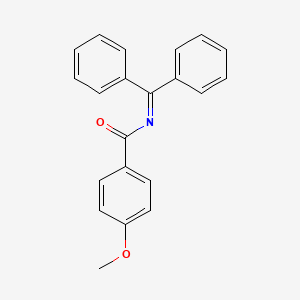
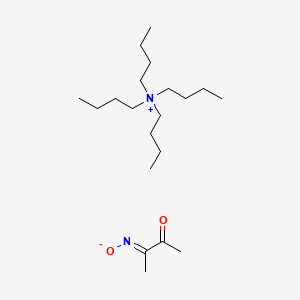
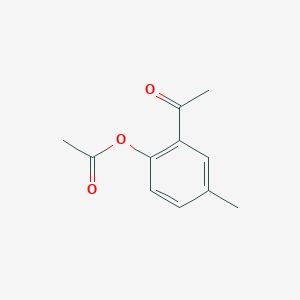
![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
